(Z)-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide
CAS No.: 1007073-53-1
Cat. No.: VC5636161
Molecular Formula: C23H22N2O2S2
Molecular Weight: 422.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1007073-53-1 |
|---|---|
| Molecular Formula | C23H22N2O2S2 |
| Molecular Weight | 422.56 |
| IUPAC Name | N-[6-methoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-2-naphthalen-1-ylacetamide |
| Standard InChI | InChI=1S/C23H22N2O2S2/c1-27-18-10-11-20-21(15-18)29-23(25(20)12-13-28-2)24-22(26)14-17-8-5-7-16-6-3-4-9-19(16)17/h3-11,15H,12-14H2,1-2H3 |
| Standard InChI Key | IJNUPOOKFFTREC-VHXPQNKSSA-N |
| SMILES | COC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC4=CC=CC=C43)S2)CCSC |
Introduction
Chemical Structure and Nomenclature
The compound belongs to the benzothiazole class, characterized by a fused benzene and thiazole ring system. Its IUPAC name, (Z)-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide, reflects the following substituents:
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6-Methoxy group: A methoxy (-OCH₃) substituent at position 6 of the benzothiazole ring.
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3-(2-(Methylthio)ethyl) group: A methylthioethyl (-CH₂CH₂-S-CH₃) side chain at position 3.
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Naphthalen-1-yl acetamide: A naphthalene moiety attached via an acetamide linker at the 2-position of the thiazole ring.
The (Z) configuration denotes the spatial arrangement around the imine bond (C=N) in the thiazol-2(3H)-ylidene group, which influences molecular geometry and intermolecular interactions .
Synthesis and Characterization
Characterization Techniques
Key analytical methods for confirming the structure include:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve substituent environments, such as the naphthalene protons (δ 7.2–8.2 ppm) and methoxy singlet (δ ~3.8 ppm) .
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High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (C₂₃H₂₃N₃O₂S₂) and exact mass .
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X-ray Crystallography: Determines the (Z)-configuration and molecular packing, though no crystallographic data for this specific compound is available in the reviewed literature .
Physicochemical Properties
The naphthalene group enhances lipophilicity (logP > 3), favoring passive diffusion across biological membranes but limiting aqueous solubility . The methylthioethyl side chain may contribute to metabolic stability by resisting oxidative degradation .
Biological Evaluation
Antimicrobial Activity
Benzothiazole derivatives exhibit broad-spectrum antimicrobial properties. In a study of structurally related compounds, N-(6-arylbenzo[d]thiazol-2-yl)acetamides demonstrated:
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Urease Inhibition: IC₅₀ values ranging from 1.2–8.7 μM, attributed to interactions with the enzyme’s active site cysteine residues .
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Antibacterial Effects: MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli, with the naphthalene moiety enhancing membrane disruption .
While direct data for the target compound is unavailable, its structural similarity to 3b (MIC = 6.90 μg/mL against DHPS) suggests comparable efficacy.
Enzyme Inhibition Mechanisms
Molecular docking studies of analogous compounds reveal:
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Hydrogen Bonding: The acetamide carbonyl forms H-bonds with urease’s Asp633 and His492 .
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π-π Stacking: The naphthalene ring interacts with hydrophobic pockets in DHFR (dihydrofolate reductase), disrupting folate synthesis .
Structure-Activity Relationships (SAR)
Critical structural determinants of activity include:
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Methoxy Substitution: Enhances electron density on the benzothiazole ring, improving binding to enzymatic targets . Removal of the methoxy group in analogue 5a reduced DHFR inhibition by 40% .
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Methylthioethyl Side Chain: Increases metabolic stability compared to shorter alkyl chains. For example, 11a (with a methylthioethyl group) showed a 2.3-fold longer half-life in hepatic microsomes than its ethyl counterpart .
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Naphthalene Moiety: The bulky hydrophobic group improves affinity for lipid-rich bacterial membranes but may reduce solubility .
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